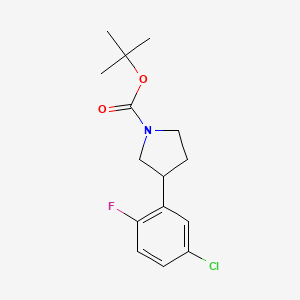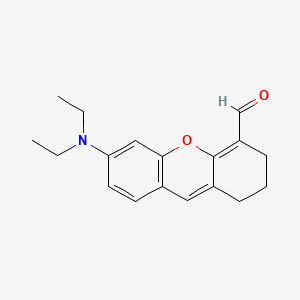
6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde is an organic compound with significant applications in various fields, particularly in the realm of fluorescent dyes. This compound is known for its unique structural properties, which contribute to its high fluorescence efficiency and stability. It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its ability to act as a fluorescent probe.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde typically involves the condensation of 3-diethylaminophenol with phthalic anhydride. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting product is then subjected to oxidation to form the desired aldehyde.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency of the synthesis and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carboxylic acid.
Reduction: 6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific analytes.
Biology: Employed in fluorescence microscopy to stain and visualize cellular components.
Medicine: Used in diagnostic assays to detect specific biomolecules and in drug delivery systems to track the distribution of therapeutic agents.
Industry: Utilized in the production of fluorescent dyes for textiles and other materials.
Mecanismo De Acción
The fluorescent properties of 6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde are due to its ability to absorb light at specific wavelengths and re-emit it at longer wavelengths. This process involves the excitation of electrons to higher energy levels and their subsequent relaxation, which results in the emission of light. The compound’s diethylamino group plays a crucial role in stabilizing the excited state, thereby enhancing its fluorescence efficiency.
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescent properties but different substituents.
Fluorescein: A widely used fluorescent dye with a similar core structure but different functional groups.
Eosin Y: A xanthene dye with bromine substituents, used in histology and as a pH indicator.
Uniqueness
6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde is unique due to its specific diethylamino substituent, which enhances its fluorescence efficiency and stability compared to other xanthene dyes. This makes it particularly useful in applications requiring high sensitivity and stability.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
6-(diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde |
InChI |
InChI=1S/C18H21NO2/c1-3-19(4-2)16-9-8-13-10-14-6-5-7-15(12-20)18(14)21-17(13)11-16/h8-12H,3-7H2,1-2H3 |
Clave InChI |
MIKPFGBXPZYMAG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C3CCCC(=C3O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13679760.png)
![1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13679772.png)

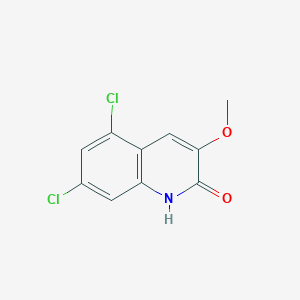

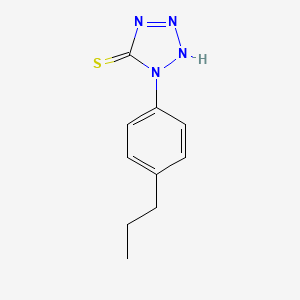
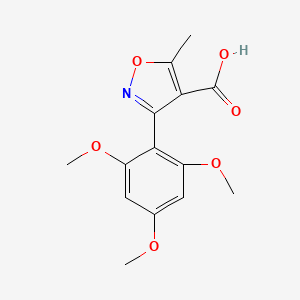
![8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679813.png)
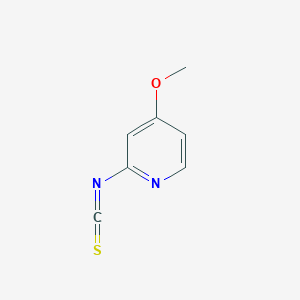
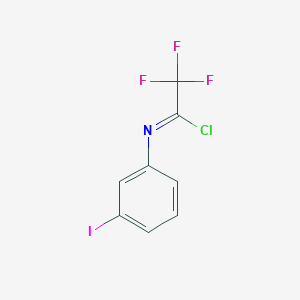
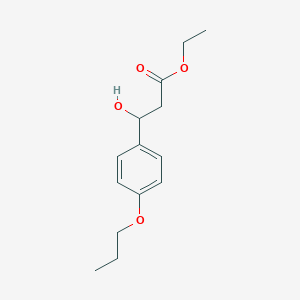
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)
![9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13679837.png)
